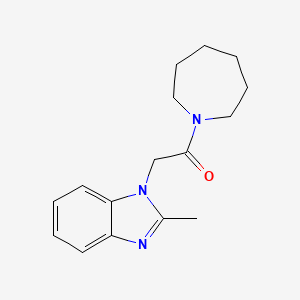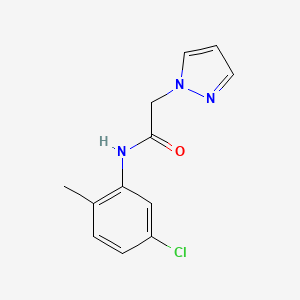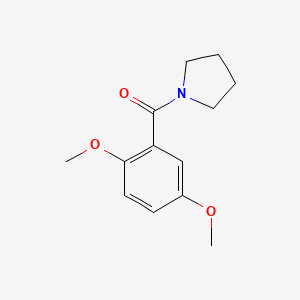![molecular formula C16H18N2OS B7460371 [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPCBM is a cyclopropyl-containing compound that has been shown to exhibit neuroprotective effects in various in vitro and in vivo models.
作用機序
The exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood, but it is thought to act through multiple pathways. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone increases the levels of acetylcholine in the brain, which is thought to contribute to its neuroprotective effects. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can protect neuronal cells from oxidative stress and apoptosis. In vivo studies have shown that [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects in vitro and in vivo, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relative ease of synthesis. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone can be synthesized on a large scale with high purity, making it a cost-effective compound for research purposes. Another advantage of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone in lab experiments is its relatively limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. One area of research could be the development of more soluble derivatives of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could make it easier to work with in lab experiments. Another area of research could be the investigation of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone's potential as a treatment for other neurological and inflammatory diseases. Finally, further studies could be conducted to elucidate the exact mechanism of action of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, which could lead to the development of more effective treatments for neurodegenerative and inflammatory diseases.
合成法
The synthesis of [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 3-(1,3-benzothiazol-2-yl)piperidine with cyclopropylcarbonyl chloride in the presence of a base. The reaction yields [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone as a white solid with a purity of over 95%. The synthesis is relatively simple and can be performed on a large scale, making [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone an attractive compound for research purposes.
科学的研究の応用
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit neuroprotective effects in various in vitro and in vivo models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(11-7-8-11)18-9-3-4-12(10-18)15-17-13-5-1-2-6-14(13)20-15/h1-2,5-6,11-12H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOVGWSJGUBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)


